molecular formula C20H25BrClNO4 B8640103 N-[2-(4-methoxycarbonylmethoxyphenyl)-1-methylethyl]-2-(3-chlorophenyl)-2-hydroxyethanamine hydrobromide

N-[2-(4-methoxycarbonylmethoxyphenyl)-1-methylethyl]-2-(3-chlorophenyl)-2-hydroxyethanamine hydrobromide

Cat. No. B8640103
M. Wt: 458.8 g/mol
InChI Key: LPDGLMPJFGGZGN-UHFFFAOYSA-N
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Patent
US04927955

Procedure details

By neutralization of the product obtained in Example 10 with ammonium hydroxide, as described in Example 6, and salification with a solution of hydrogen bromide (instead of hydrogen chloride) in ethanol, the N-[2-(4-methoxycarbonylmethoxyphenyl)-1-methylethyl]-2-(3-chlorophenyl)-2-hydroxyethanamine hydrobromide is obtained.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH3:8][O:9][C:10]([CH2:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH:21]([NH:23][CH2:24][CH:25]([C:27]2[CH:32]=[CH:31][CH:30]=[C:29]([Cl:33])[CH:28]=2)[OH:26])[CH3:22])=[CH:16][CH:15]=1)=[O:11].[OH-].[NH4+].[BrH:36].Cl>C(O)C>[BrH:36].[CH3:8][O:9][C:10]([CH2:12][O:13][C:14]1[CH:15]=[CH:16][C:17]([CH2:20][CH:21]([NH:23][CH2:24][CH:25]([C:27]2[CH:32]=[CH:31][CH:30]=[C:29]([Cl:33])[CH:28]=2)[OH:26])[CH3:22])=[CH:18][CH:19]=1)=[O:11] |f:0.1,2.3,7.8|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F.COC(=O)COC1=CC=C(C=C1)CC(C)NCC(O)C1=CC(=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Br.COC(=O)COC1=CC=C(C=C1)CC(C)NCC(O)C1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.